![molecular formula C18H28N4O5S2 B6417255 N-[4-({4-[(4-methylpiperidyl)sulfonyl]piperazinyl}sulfonyl)phenyl]acetamide CAS No. 879054-17-8](/img/structure/B6417255.png)
N-[4-({4-[(4-methylpiperidyl)sulfonyl]piperazinyl}sulfonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({4-[(4-methylpiperidyl)sulfonyl]piperazinyl}sulfonyl)phenyl]acetamide is a complex organic compound with a molecular formula of C13H19N3O3S. This compound is known for its significant pharmacological activities and is often studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[(4-methylpiperidyl)sulfonyl]piperazinyl}sulfonyl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-methylpiperidine with sulfonyl chloride to form an intermediate, which is then reacted with piperazine. The final step involves the acetylation of the phenyl group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. This typically includes controlled temperature, pressure, and the use of catalysts to speed up the reaction .
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-[(4-methylpiperidyl)sulfonyl]piperazinyl}sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[4-({4-[(4-methylpiperidyl)sulfonyl]piperazinyl}sulfonyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological pathways.
Medicine: Investigated for its analgesic and anti-inflammatory properties, showing promise as a potential therapeutic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-[4-({4-[(4-methylpiperidyl)sulfonyl]piperazinyl}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, thereby modulating biological pathways involved in pain and inflammation. The exact molecular targets and pathways are still under investigation, but initial studies suggest its efficacy in reducing pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
- N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide
Uniqueness
N-[4-({4-[(4-methylpiperidyl)sulfonyl]piperazinyl}sulfonyl)phenyl]acetamide stands out due to its unique combination of a piperidine and piperazine ring, which contributes to its distinct pharmacological profile. This structural uniqueness allows it to interact with a different set of molecular targets compared to similar compounds, potentially offering more effective therapeutic benefits .
Biological Activity
N-[4-({4-[(4-methylpiperidyl)sulfonyl]piperazinyl}sulfonyl)phenyl]acetamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This compound is characterized by its complex structure, which includes piperazine and sulfonyl functionalities that may influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C24H30N4O4S2, with a molecular weight of approximately 486.66 g/mol. The structure features multiple functional groups that contribute to its biological activity.
Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of related compounds within the piperazine class. For instance, derivatives containing piperazine moieties have shown significant activity in animal models of epilepsy. A study highlighted that certain piperazine derivatives exhibited protective effects against maximal electroshock (MES) seizures, suggesting a potential mechanism involving modulation of sodium channels in neuronal tissues .
Table 1: Summary of Anticonvulsant Activity in Piperazine Derivatives
Compound | Dose (mg/kg) | MES Protection | Time Point (h) |
---|---|---|---|
Compound 12 | 100 | Yes | 0.5 |
Compound 13 | 100, 300 | Yes | 0.5, 4 |
Compound 19 | 300 | Yes | 0.5 |
Compound 24 | 100 | Yes | 0.5 |
The results indicate that compounds with higher lipophilicity tend to show delayed onset but longer duration of action, which is critical for therapeutic applications in epilepsy management .
Neuropharmacological Studies
In addition to anticonvulsant activity, this compound has been investigated for its interactions with various neurotransmitter systems. The presence of the piperazine ring suggests potential interactions with serotonin and dopamine receptors, which are crucial in modulating mood and anxiety disorders. However, specific studies focusing on this compound's receptor binding profiles are still needed.
Case Studies and Research Findings
- Anticonvulsant Efficacy : A comparative study evaluated several piperazine derivatives for their anticonvulsant efficacy using the MES and pentylenetetrazole (PTZ) models. The results indicated that while some derivatives showed promising activity, others were ineffective, highlighting the importance of structural modifications in enhancing efficacy .
- Structure-Activity Relationship (SAR) : SAR analyses have identified key structural elements that contribute to biological activity. For instance, modifications to the sulfonamide group significantly impacted the anticonvulsant potency of the derivatives tested .
- Toxicological Assessments : Safety profiles were assessed using rotarod tests to determine neurological toxicity associated with various doses of the compounds. These assessments are crucial for establishing therapeutic windows and guiding clinical applications .
Properties
IUPAC Name |
N-[4-[4-(4-methylpiperidin-1-yl)sulfonylpiperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O5S2/c1-15-7-9-21(10-8-15)29(26,27)22-13-11-20(12-14-22)28(24,25)18-5-3-17(4-6-18)19-16(2)23/h3-6,15H,7-14H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHADGPMWHRRBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.